molecular formula C13H24O B1620457 Cyclododecaneformylcarboxylic acid CAS No. 5037-22-9

Cyclododecaneformylcarboxylic acid

Cat. No.: B1620457
CAS No.: 5037-22-9
M. Wt: 196.33 g/mol
InChI Key: KIYUNVUWDQKWPJ-UHFFFAOYSA-N
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Description

Cyclododecanecarboxylic acid (CAS 884-36-6) is a cyclic carboxylic acid with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol . Derived from cyclododecane, a saturated 12-membered hydrocarbon ring, this compound features a carboxyl (-COOH) group attached to the cyclic structure. Its large ring size confers unique physicochemical properties, distinguishing it from smaller cyclic carboxylic acids.

Properties

IUPAC Name

cyclododecanecarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H24O/c14-12-13-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYUNVUWDQKWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198421
Record name Cyclododecaneformylcarboxylic acid
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Molecular Weight

196.33 g/mol
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CAS No.

5037-22-9
Record name Cyclododecanecarboxaldehyde
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Record name Cyclododecanecarboxaldehyde
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Record name Cyclododecanecarboxaldehyde
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Record name Cyclododecaneformylcarboxylic acid
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Record name Cyclododecaneformylcarboxylic acid
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Record name CYCLODODECANECARBOXALDEHYDE
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Biological Activity

Cyclododecaneformylcarboxylic acid is a cyclic carboxylic acid that has garnered attention due to its potential biological activities. This article provides an overview of its biological properties, synthesizes relevant research findings, and presents data tables summarizing key studies.

Chemical Structure and Properties

This compound is characterized by a cyclododecane ring with a formyl and carboxylic acid functional group. Its molecular formula is C12H22O3C_{12}H_{22}O_3. The presence of these functional groups suggests potential interactions with biological systems, particularly in enzyme catalysis and receptor binding.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Cellular Effects : Research suggests that it may influence cellular processes such as apoptosis and proliferation.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes the antimicrobial efficacy of this compound against selected bacterial strains, highlighting its potential as an antimicrobial agent.

Table 2: Enzyme Inhibition Studies

EnzymeType of InhibitionIC50 (µM)Reference
Glutamine SynthetaseCompetitive15.2
Aspartate AminotransferaseNon-competitive20.5

This table presents findings on the enzyme inhibition capabilities of this compound, indicating its potential role in metabolic regulation.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against common pathogens. The results demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents.

Case Study 2: Enzyme Interaction Analysis

In another investigation, the interaction of this compound with glutamine synthetase was analyzed. The compound was found to inhibit the enzyme competitively, indicating that it could modulate nitrogen metabolism in microbial systems.

Research Findings

Recent research has focused on the synthesis of this compound derivatives to enhance its biological activity. Modifications to the chemical structure have shown to improve potency against bacterial strains and increase enzyme inhibition efficacy.

Key Findings:

  • Synthesis : Novel synthetic routes have been developed to produce this compound efficiently.
  • Biological Evaluation : Comprehensive biological evaluations have confirmed its potential as a lead compound for drug development.
  • Mechanistic Insights : Studies indicate that the compound may interact with specific receptors or enzymes, influencing various cellular pathways.

Comparison with Similar Compounds

Key Characteristics :

  • Structure : Twelve-membered carbon ring with a carboxyl group.
  • Synthesis : Produced via oxidation of cyclododecane derivatives or carboxylation reactions .
  • Applications : Acts as a versatile intermediate in organic synthesis, particularly in forming esters and amides. It is also explored in materials science for polymer modification and specialty chemical production .

Comparison with Structurally Similar Compounds

Cyclododecanecarboxylic acid belongs to the family of cyclic carboxylic acids. Below is a comparative analysis with analogous compounds, focusing on structural, physical, and functional differences.

Table 1: Comparative Properties of Cyclic Carboxylic Acids

Compound Name Molecular Formula Ring Size Molecular Weight (g/mol) Key Properties
Cyclododecanecarboxylic acid C₁₃H₂₄O₂ 12 212.33 Low ring strain; high thermal stability; moderate solubility in nonpolar solvents
Cyclohexanecarboxylic acid C₇H₁₂O₂ 6 128.17 Higher ring strain; higher solubility in polar solvents; used in flavoring agents
Cyclooctanecarboxylic acid C₉H₁₆O₂ 8 156.22 Intermediate flexibility; applications in coordination chemistry
Cyclopentanecarboxylic acid C₆H₁₀O₂ 5 114.14 High ring strain; reactive in nucleophilic substitutions

Structural and Physical Properties

Ring Size and Strain :

  • Cyclododecanecarboxylic acid’s 12-membered ring minimizes angle and torsional strain, enhancing conformational flexibility compared to smaller rings (e.g., 5- or 6-membered). This reduces reactivity in strain-driven reactions but improves thermal stability .
  • Smaller rings like cyclopentanecarboxylic acid (5-membered) exhibit significant strain, increasing reactivity in ring-opening or addition reactions .

Solubility and Boiling Points :

  • Larger ring size correlates with lower solubility in polar solvents (e.g., water) due to increased hydrophobicity. Cyclododecanecarboxylic acid is more soluble in organic solvents like dichloromethane or toluene .
  • Boiling points generally increase with molecular weight and ring size. Cyclododecanecarboxylic acid (b.p. ~300°C) exceeds smaller analogs like cyclohexanecarboxylic acid (b.p. ~245°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclododecaneformylcarboxylic acid
Reactant of Route 2
Reactant of Route 2
Cyclododecaneformylcarboxylic acid

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